molecular formula C10H19NO2 B8377438 4-(Oxan-2-yloxy)piperidine CAS No. 93343-04-5

4-(Oxan-2-yloxy)piperidine

Cat. No.: B8377438
CAS No.: 93343-04-5
M. Wt: 185.26 g/mol
InChI Key: RYHXNWSOYYDHCK-UHFFFAOYSA-N
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Description

4-(Oxan-2-yloxy)piperidine is a piperidine derivative featuring a tetrahydropyran (oxane) ether substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine scaffolds, which are common in bioactive molecules.

Properties

CAS No.

93343-04-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(oxan-2-yloxy)piperidine

InChI

InChI=1S/C10H19NO2/c1-2-8-12-10(3-1)13-9-4-6-11-7-5-9/h9-11H,1-8H2

InChI Key

RYHXNWSOYYDHCK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Heterocyclic Ethers

  • 4-(Tetrahydro-2H-pyran-4-yl)piperidine (CAS: 263393-50-6): This analog replaces the oxane-2-yloxy group with a tetrahydropyran-4-yl substituent. The spatial orientation of the oxane ring (4-position vs. Molecular formula: C₁₀H₁₉NO .
  • 4-(Oxan-2-ylmethoxy)piperidine (CAS: 933716-34-8):
    A closely related compound with an additional methylene spacer between the piperidine and oxane rings. This modification increases flexibility, which may reduce target selectivity compared to 4-(oxan-2-yloxy)piperidine .

Piperidine vs. Morpholine/Piperazine Analogs

Evidence from EP2 receptor modulator studies highlights critical differences:

  • Piperidine-containing benzamides (e.g., CID890517): Demonstrated potent EP2 receptor potentiation (fold shift of PGE2 EC50 = 5.2). The piperidine ring’s basic nitrogen is essential for activity, as morpholine or piperazine substitutions (e.g., TG6–268) abolished potency .
  • Morpholine-containing pyrimidines (e.g., CID2992168): Exhibited superior EP2 activity (fold shift = 6.8) compared to piperidine analogs, suggesting that oxygen’s electronegativity in morpholine enhances receptor interactions in certain scaffolds .

Natural Piperidine Derivatives

Natural products like piperine and 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (isolated from Piper nigrum roots) share the piperidine core but feature unsaturated side chains.

Structural and Functional Data Table

Compound Core Structure Key Substituent Biological Activity (if reported) Molecular Formula Reference
This compound Piperidine Oxan-2-yloxy N/A (synthetic intermediate) C₁₀H₁₉NO₂
4-(Tetrahydro-2H-pyran-4-yl)piperidine Piperidine Tetrahydro-2H-pyran-4-yl N/A (research chemical) C₁₀H₁₉NO
CID890517 2-Piperidinyl benzamide Para-fluorobenzamide EP2 receptor potentiation (fold shift = 5.2) C₁₉H₂₁FN₂O
CID2992168 Trisubstituted pyrimidine Morpholine EP2 receptor potentiation (fold shift = 6.8) C₂₄H₂₄F₃N₃O₂
Piperine Piperidine 5-(3,4-Methylenedioxyphenyl)-2E,4E-pentadienoyl Neuroactive, antimicrobial C₁₇H₁₉NO₃

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